N-butyl-3-iodo-4-methoxybenzamide
Description
N-butyl-3-iodo-4-methoxybenzamide (CAS: 909227-26-5) is a benzamide derivative with the molecular formula C₁₂H₁₆INO₂ and a molar mass of 333.17 g/mol . Key physicochemical properties include a predicted density of 1.478 g/cm³, boiling point of 394.9°C, and pKa of 14.67 . Structurally, it features an iodine atom at the 3-position, a methoxy group at the 4-position, and an N-butyl chain on the benzamide scaffold.
Properties
Molecular Formula |
C12H16INO2 |
|---|---|
Molecular Weight |
333.16 g/mol |
IUPAC Name |
N-butyl-3-iodo-4-methoxybenzamide |
InChI |
InChI=1S/C12H16INO2/c1-3-4-7-14-12(15)9-5-6-11(16-2)10(13)8-9/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) |
InChI Key |
ZCNQKQJPTUQRBU-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)OC)I |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)OC)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Below is a detailed comparison of N-butyl-3-iodo-4-methoxybenzamide with similar benzamide derivatives, focusing on structural features, physicochemical properties, and biological applications.
Structural and Physicochemical Comparison
Key Observations:
Substituent Impact: Iodine: Present in both this compound and P-(¹²³I)-MBA, iodine enhances molecular weight and lipophilicity, which may improve membrane permeability and receptor binding. Its radioactive isotope (¹²³I) in P-(¹²³I)-MBA enables diagnostic imaging . N-Substituents: The N-butyl group in the main compound contrasts with the piperidinylethyl group in P-(¹²³I)-MBA. The latter’s bulkier, heterocyclic substituent likely enhances sigma receptor affinity, as evidenced by its tumor uptake efficacy (tumor-to-background ratio = 2.04) .
Physicochemical Properties :
- This compound’s pKa (14.67) suggests weak basicity, which may influence solubility and absorption. Its density and boiling point align with aromatic iodinated compounds.
- P-(¹²³I)-MBA’s higher molecular weight (~463.2) reflects its extended N-substituent, which may reduce metabolic clearance compared to the butyl analog.
Sigma Receptor Targeting
- P-(¹²³I)-MBA : Demonstrated selective uptake in breast tumors (8/10 patients) via sigma receptor binding, validated by SPECT imaging . The piperidinylethyl group likely optimizes receptor interaction.
- This compound: While structurally similar, the absence of a piperidine moiety may reduce sigma receptor affinity. However, its iodine atom and moderate lipophilicity position it as a candidate for further studies in receptor-mediated diagnostics or therapy.
Comparative Efficacy
- Tumor Uptake : P-(¹²³I)-MBA’s tumor-to-background ratio (2.04) sets a benchmark for iodinated benzamides . This compound’s efficacy remains unvalidated but warrants investigation given its structural parallels.
Other Analogs
- 3j and 3r: These non-iodinated benzamides lack the steric and electronic features critical for sigma receptor binding. Their applications likely diverge toward non-cancer targets, such as antimicrobial or metabolic pathways, though specific data are unavailable .
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